Pyrimidinium, 2,3-dihydro-1,3-dimethyl-4-((methylphenylhydrazono)methyl)-2-oxo-, chloride
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Overview
Description
Pyrimidinium, 2,3-dihydro-1,3-dimethyl-4-((methylphenylhydrazono)methyl)-2-oxo-, chloride is a synthetic organic compound belonging to the pyrimidinium class This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidinium, 2,3-dihydro-1,3-dimethyl-4-((methylphenylhydrazono)methyl)-2-oxo-, chloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.
Substitution Reactions:
Oxidation: The 2-oxo group is introduced through an oxidation reaction, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the pyrimidinium compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyrimidinium, 2,3-dihydro-1,3-dimethyl-4-((methylphenylhydrazono)methyl)-2-oxo-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrimidine ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo or hydroxyl derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Pyrimidinium, 2,3-dihydro-1,3-dimethyl-4-((methylphenylhydrazono)methyl)-2-oxo-, chloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Pyrimidinium, 2,3-dihydro-1,3-dimethyl-4-((methylphenylhydrazono)methyl)-2-oxo-, chloride involves its interaction with molecular targets and pathways within biological systems. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modifying genetic material to influence gene expression.
Cellular Signaling: Affecting cellular signaling pathways to alter cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
Pyrimidinium Chloride: A simpler pyrimidinium compound with similar properties.
Phenylhydrazone Derivatives: Compounds with similar hydrazone functional groups.
Dimethylpyrimidine Derivatives: Compounds with similar dimethyl substitutions on the pyrimidine ring.
Uniqueness
Pyrimidinium, 2,3-dihydro-1,3-dimethyl-4-((methylphenylhydrazono)methyl)-2-oxo-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
73297-08-2 |
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Molecular Formula |
C14H17N4O.Cl C14H17ClN4O |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
1,3-dimethyl-4-[(E)-[methyl(phenyl)hydrazinylidene]methyl]pyrimidin-1-ium-2-one;chloride |
InChI |
InChI=1S/C14H17N4O.ClH/c1-16-10-9-13(17(2)14(16)19)11-15-18(3)12-7-5-4-6-8-12;/h4-11H,1-3H3;1H/q+1;/p-1 |
InChI Key |
GDRDLKDNLFFMSS-UHFFFAOYSA-M |
Isomeric SMILES |
CN1C(=CC=[N+](C1=O)C)/C=N/N(C)C2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CN1C(=CC=[N+](C1=O)C)C=NN(C)C2=CC=CC=C2.[Cl-] |
Related CAS |
84912-24-3 73297-08-2 |
Origin of Product |
United States |
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